molecular formula C15H11BrF2O B1522369 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one CAS No. 898761-96-1

3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B1522369
CAS No.: 898761-96-1
M. Wt: 325.15 g/mol
InChI Key: MYCNEPIYFYKKGC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one is a propanone derivative featuring a 4-bromophenyl group at the third carbon and a 2,4-difluorophenyl group at the first carbon (Figure 1). This structure combines halogenated aromatic rings, which are known to enhance lipophilicity and metabolic stability, making it relevant for pharmaceutical and materials science applications .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCNEPIYFYKKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one is a compound belonging to the class of chalcones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H11BrF2O
  • Molecular Weight : 357.21 g/mol
  • CAS Number : 898761-88-1

Anticancer Activity

Chalcones, including this compound, have shown significant anticancer properties in various studies. They exert their effects through multiple mechanisms:

  • Cell Cycle Arrest : Research indicates that chalcones can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect has been attributed to the inhibition of cyclin-dependent kinases (CDKs), leading to reduced cell proliferation.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. For instance, studies have demonstrated that treatment with this chalcone results in increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.
  • Inhibition of Metastasis : Some studies suggest that chalcones can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling during metastasis.

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : this compound has demonstrated activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Fungal Activity : In vitro studies indicate that this compound exhibits antifungal properties against pathogenic fungi, potentially through the inhibition of ergosterol biosynthesis.

Anti-inflammatory Effects

The compound shows promise as an anti-inflammatory agent:

  • Cytokine Modulation : It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Study 2: Antimicrobial Activity

In a comparative study against Gram-positive and Gram-negative bacteria, this chalcone exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. The compound was particularly effective against Staphylococcus aureus and E. coli.

Study 3: Anti-inflammatory Action

Research involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages indicated that treatment with the compound significantly decreased nitric oxide (NO) production and downregulated iNOS expression, pointing towards its anti-inflammatory potential.

Comparison with Similar Compounds

Key Structural Features :

  • 2,4-Difluorophenyl group : Fluorination increases electronegativity and resistance to oxidative metabolism, common in bioactive molecules .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key data for structurally related propanone derivatives:

Compound Name Substituents (Position 1 / Position 3) Melting Point (°C) Yield (%) Key Properties/Applications Reference
1-(4-Bromophenyl)-3-(4-hydroxyphenyl)propan-1-one 4-Bromophenyl / 4-Hydroxyphenyl Not reported 71 Photoredox dearomatization precursor
HIF () 3,5-Difluorophenyl / 2-Aminoimidazolyl Not reported Not reported Hv1 inhibitor (voltage-sensing)
3-(4-Bromophenyl)-1-phenylpropan-1-one () Phenyl / 4-Bromophenyl Not reported Not reported Intermediate for pyrazole synthesis
8d () Triazole-thiadiazole / 4-Bromophenyl 155–160 70 Antifungal activity
3-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one 4-Methoxyphenyl / Sulfanyl-chlorophenyl Not reported Not reported Antimicrobial potential (inferred)

Key Observations :

  • Halogen vs. Heterocyclic Substituents : The 4-bromophenyl group in the target compound contrasts with heterocyclic substituents (e.g., triazole in 8d or imidazole in HIF ). Bromine’s electronegativity and van der Waals volume may enhance binding to hydrophobic pockets compared to nitrogen-containing rings.
  • Fluorination Impact: The 2,4-difluorophenyl group in the target compound differs from mono-fluorinated (e.g., 4-fluorophenyl in ) or non-fluorinated analogs. Fluorine atoms reduce basicity and increase metabolic stability, which is critical for drug candidates .

Spectral and Crystallographic Data

  • NMR Trends : The ¹H NMR of 1-(4-bromophenyl)-3-(4-hydroxyphenyl)propan-1-one () shows aromatic protons at δ 7.57–6.70, while the 2,4-difluorophenyl group in the target compound would likely deshield adjacent protons to δ 7.5–8.0 due to electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one
Reactant of Route 2
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3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one

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